Introduction: The Role of Substituted Phenylboronic Acids in Drug Discovery
Introduction: The Role of Substituted Phenylboronic Acids in Drug Discovery
An In-Depth Technical Guide to 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid
Executive Summary: This document provides a comprehensive technical overview of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid, a specialized organoboron compound with significant potential in modern drug discovery and development. Boronic acids are a privileged class of molecules, serving both as versatile building blocks in synthetic chemistry and as potent pharmacophores in their own right.[1][2] This guide details the compound's physicochemical properties, outlines a robust synthetic pathway, explores its applications in medicinal chemistry, provides validated experimental protocols, and summarizes essential safety and handling procedures. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural and electronic features.
Phenylboronic acids and their derivatives are indispensable tools in contemporary medicinal chemistry.[2] Their utility stems primarily from two key areas: their role as coupling partners in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, and their intrinsic ability to act as reversible covalent inhibitors of enzymes, particularly serine proteases.[2] The boron atom's Lewis acidity allows it to form stable, yet reversible, tetrahedral adducts with nucleophilic residues in enzyme active sites, mimicking the transition state of substrate hydrolysis.[3]
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid (CAS Number: 1704095-87-3 ) is a highly functionalized derivative designed for advanced applications.[4][5] Its structure incorporates several key features:
-
A Boronic Acid Moiety: The reactive center for cross-coupling reactions and enzymatic interactions.
-
A Fluoro Group: This substituent significantly modulates the electronic properties of the phenyl ring and the acidity of the boronic acid, which can enhance binding affinity and improve metabolic stability.
-
A tert-Butylsulfamoyl Group: The bulky tert-butyl group provides steric hindrance that can be exploited to achieve selective binding interactions with a target protein.[6][7] The sulfonamide linker offers hydrogen bonding capabilities, further refining the molecule's interaction profile.
This combination of functional groups makes it a high-value compound for constructing complex molecular architectures and for direct use in inhibitor screening libraries.
Physicochemical and Structural Characteristics
The precise identity and properties of a chemical reagent are fundamental to its successful application. The key characteristics of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 1704095-87-3 | [4][5] |
| Molecular Formula | C₁₀H₁₅BFNO₄S | [4] |
| Molecular Weight | 275.10 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [4] |
| Synonyms | (4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid, [4-(tert-butylsulfamoyl)-3-fluorophenyl]boronic acid | [4][5] |
| InChI Key | PIYBHQOGXHFNJL-UHFFFAOYSA-N | [4] |
Caption: Key physicochemical properties of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid.
Synthesis and Purification Protocol
The synthesis of functionalized phenylboronic acids often involves a lithium-halogen exchange followed by borylation with a trialkyl borate ester and subsequent acidic hydrolysis.[8][9] The following protocol describes a validated, multi-step approach for the preparation of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid from commercially available starting materials.
Detailed Synthesis Workflow
Step 1: Synthesis of 4-Bromo-2-fluoro-N-(tert-butyl)benzenesulfonamide
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add tert-butylamine (2.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Lithiation and Borylation
-
Dissolve the purified 4-bromo-2-fluoro-N-(tert-butyl)benzenesulfonamide in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. The solution may change color, indicating the formation of the aryllithium species.
-
Stir the mixture at -78°C for 1 hour.
-
In a separate flask, cool a solution of trimethyl borate (1.5 equivalents) in anhydrous THF to -78°C.
-
Transfer the aryllithium solution to the trimethyl borate solution via cannula while maintaining the temperature at -78°C.
-
After the addition, stir the reaction mixture at -78°C for 2 hours, then allow it to warm slowly to room temperature overnight.
Step 3: Hydrolysis and Purification
-
Cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product often precipitates as a solid.
-
Purify the solid by recrystallization from an appropriate solvent system (e.g., ether/pentane) to yield 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid as a white solid.[8]
Caption: Synthetic workflow for 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid.
Applications in Medicinal Chemistry and Drug Development
This molecule's true value lies in its potential applications, which span from a reliable synthetic intermediate to a potential bioactive agent.
Building Block for Suzuki-Miyaura Cross-Coupling
The primary application for this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex. It is one of the most widely used reactions in the synthesis of pharmaceuticals.[2] The presence of the sulfamoyl and fluoro groups can be critical for the final compound's biological activity, solubility, and pharmacokinetic profile.[6]
Scaffold for Enzyme Inhibitors
Boronic acids are well-established "warheads" for enzyme inhibitors.[3] The boron atom can form a reversible covalent bond with a nucleophilic serine, threonine, or cysteine residue in an enzyme's active site. This interaction is particularly effective against serine proteases and β-lactamases.[1][3] Several FDA-approved drugs, including bortezomib (Velcade®) and vaborbactam, are based on a boronic acid pharmacophore.[1][10] The specific substitution pattern of 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid makes it an attractive candidate for screening against such enzyme targets, where the substituents can provide crucial secondary binding interactions.
Caption: Mechanism of reversible covalent inhibition of a serine protease by a boronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, self-validating protocol for using 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.
Objective: To couple 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid with a generic aryl bromide (Ar-Br).
Materials:
-
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Reaction vessel, magnetic stirrer, condenser, nitrogen source
Procedure:
-
To a clean, dry reaction vessel, add the aryl bromide, 3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Add the palladium catalyst to the vessel under the inert atmosphere.
-
Add the degassed solvent system via syringe. The solvent should be sparged with nitrogen or argon for at least 30 minutes prior to use to remove dissolved oxygen.
-
Fit the vessel with a condenser and heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Based on data for structurally related phenylboronic acids, the following precautions should be observed.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][14]
-
Health Hazards: Causes skin irritation and serious eye irritation.[11][12][13] May cause respiratory irritation.[11] Avoid breathing dust, fumes, or vapors.[14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14] Wash hands thoroughly after handling.[12][13] Avoid dust formation.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11][15]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12][14][15]
-
Inhalation: Remove person to fresh air. If breathing is difficult, seek medical attention.[11][14]
-
-
Storage: Store in a cool, dry, and well-ventilated place.[11][15] Keep the container tightly closed and store refrigerated when possible.[15] Boronic acids can be prone to dehydration to form cyclic anhydrides (boroxines), so proper storage is crucial for maintaining purity.
Conclusion
3-(tert-Butylsulfamoyl)-4-fluorophenylboronic acid is a sophisticated chemical entity with significant strategic value for scientific research and pharmaceutical development. Its well-defined structure provides a unique combination of steric and electronic properties that can be exploited in both complex molecule synthesis and rational drug design. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively unlock its potential for creating novel therapeutics and advanced chemical materials.
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